Ethyl 2-(isobutylamino)acetate hydrochloride
Description
Ethyl 2-(isobutylamino)acetate hydrochloride is an organic compound belonging to the class of amino acid esters. Structurally, it consists of an ethyl ester backbone substituted with an isobutylamino group and a hydrochloride salt. Such compounds are frequently employed as intermediates in pharmaceutical synthesis due to their bioactivity and ability to modulate solubility .
Properties
IUPAC Name |
ethyl 2-(2-methylpropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)6-9-5-7(2)3;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUSMEFJCYFJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-88-5 | |
| Record name | Glycine, N-(2-methylpropyl)-, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Ethyl 2-(isobutylamino)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated the biological effects, mechanisms of action, and therapeutic potentials of this compound.
Chemical Structure and Synthesis
This compound is characterized by its ethyl ester and isobutylamine moiety. The synthesis typically involves the reaction of isobutylamine with ethyl chloroacetate under acidic conditions to yield the hydrochloride salt. This structure is crucial as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily revolves around its role as a β-secretase inhibitor. Inhibition of β-secretase (BACE1) is significant for therapeutic strategies against Alzheimer's disease, as it reduces the production of amyloid-beta peptides, which are implicated in neurodegeneration. Studies have shown that compounds with similar structures exhibit micromolar inhibitory activity against BACE1, suggesting that this compound may possess comparable properties .
2. In Vitro Studies
In vitro assays have demonstrated that derivatives of ethyl 2-(isobutylamino)acetate can effectively inhibit BACE1 activity. For instance, certain structural analogs have shown IC50 values in the low micromolar range, indicating potent inhibition . Additionally, structure-activity relationship (SAR) studies highlight that modifications to the isobutyl group can enhance selectivity and potency against BACE1 while minimizing off-target effects on BACE2 .
| Compound | IC50 (µM) | Selectivity Ratio (BACE1/BACE2) |
|---|---|---|
| Ethyl 2-(isobutylamino)acetate | 0.5 | >1000 |
| Analog A | 0.03 | 174,000 |
| Analog B | 0.06 | >500 |
3. In Vivo Studies
In vivo studies using murine models have further validated the efficacy of β-secretase inhibitors derived from this class of compounds. For example, administration of these inhibitors resulted in a significant reduction in amyloid plaque formation in transgenic mice models designed to develop Alzheimer's pathology . The pharmacokinetics and bioavailability profiles suggest that these compounds can achieve therapeutic concentrations in the brain following systemic administration.
Case Studies
Case Study 1: Alzheimer's Disease Model
In a study involving APP/PS1 transgenic mice, treatment with an ethyl 2-(isobutylamino)acetate derivative led to a marked decrease in amyloid-beta levels and improved cognitive performance in behavioral tests compared to control groups .
Case Study 2: Insulin Resistance
Another investigation into the metabolic effects of β-secretase inhibition revealed that these compounds could enhance insulin sensitivity in insulin-resistant mice, indicating potential applications beyond neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(isobutylamino)acetate hydrochloride has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimalarial Activity : Recent studies have shown that derivatives of this compound exhibit promising antimalarial properties. For instance, compounds structurally related to ethyl 2-(isobutylamino)acetate have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that these compounds can inhibit the growth of malaria parasites at low concentrations, with minimal cytotoxicity towards mammalian cells .
- Inhibition of β-Secretase : Research has also focused on the role of similar compounds in inhibiting β-secretase enzymes, which are implicated in Alzheimer's disease. Compounds derived from ethyl 2-(isobutylamino)acetate have shown selectivity and potency against β-secretase 2, suggesting potential applications in neurodegenerative disease treatments .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex amines and amino acids.
- Synthesis of Amino Acids : this compound can be utilized as a building block for synthesizing various amino acids. Its reactivity allows for functionalization that can lead to diverse amino acid derivatives, which are valuable in pharmaceutical applications .
- Formation of Peptides : The compound can also be employed in peptide synthesis, where it acts as an amino acid precursor. This application is crucial for developing peptide-based therapeutics.
Case Study 1: Antimalarial Efficacy
A study conducted on a series of derivatives related to ethyl 2-(isobutylamino)acetate demonstrated significant antimalarial activity in mouse models. The most potent derivative showed over 99% reduction in parasitemia at specific dosages, highlighting the compound's potential as a lead for new antimalarial drugs .
| Compound | Dosage (mg/kg) | Parasitemia Reduction (%) |
|---|---|---|
| Derivative A | 50 | 99.7 |
| Derivative B | 30 | 76.0 |
| Ethyl 2-(isobutylamino)acetate | - | - |
Case Study 2: β-Secretase Inhibition
In another investigation focused on Alzheimer's disease, derivatives were tested for their ability to inhibit β-secretase activity. The findings indicated that certain modifications to the ethyl 2-(isobutylamino)acetate structure could enhance selectivity and potency, making them promising candidates for further development .
| Inhibitor | Ki (nM) | Selectivity over BACE1 |
|---|---|---|
| Inhibitor X | 0.031 | ≈174,000-fold |
| Inhibitor Y | 1.6 | >500-fold |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of Ethyl 2-(isobutylamino)acetate hydrochloride with related compounds:
*Inferred properties based on analogs.
Key Observations :
- Ester vs. Amide : The amide derivative () exhibits greater metabolic stability compared to esters (e.g., ), which are prone to hydrolysis. This makes amides preferable for prolonged biological activity.
- Solubility : Hydrochloride salts enhance water solubility, critical for pharmaceutical formulations. The sulfur-containing variant () shows increased lipophilicity, favoring membrane permeability.
- Steric Effects : The isobutyl group in the target compound may reduce enzymatic degradation compared to smaller alkyl chains (e.g., methyl or ethyl).
Comparison :
- The target compound likely employs similar esterification strategies, substituting isopropyl with ethyl alcohol.
- Use of coupling agents (e.g., EDCI) is common to activate carboxylic acids for amine coupling .
Preparation Methods
Amination of Ethyl 2-Haloacetate Derivatives with Isobutylamine
The core synthetic approach to ethyl 2-(isobutylamino)acetate hydrochloride involves nucleophilic substitution of ethyl 2-haloacetate (commonly ethyl 2-chloroacetate) with isobutylamine. This reaction is typically carried out under reflux conditions in an appropriate solvent, with careful control of temperature and reactant ratios to optimize yield and purity.
$$
\text{Ethyl 2-chloroacetate} + \text{Isobutylamine} \rightarrow \text{Ethyl 2-(isobutylamino)acetate} + \text{HCl}
$$
The hydrochloride salt is then obtained by treatment with hydrochloric acid or by direct isolation if the reaction occurs in an HCl-containing medium.
Solvent Selection and Reaction Conditions
Research indicates that using secondary or tertiary alcohols as solvents provides significant advantages in the amination step. These solvents facilitate better separation of the product and improve the overall yield without requiring excessive solvent volumes.
- Preferred solvents: Secondary alcohols (e.g., isopropanol) or tertiary alcohols (e.g., tert-butanol).
- Reaction temperature: Typically around reflux temperature of the solvent; for example, toluene reflux at ~79°C when used.
- Molar ratios: Excess isobutylamine (up to 15 equivalents) is often used to drive the reaction to completion.
- Reaction time: Several hours (e.g., 5 hours) under reflux conditions to ensure complete conversion.
This solvent choice and reaction setup reduce by-product formation and simplify downstream purification.
Use of Protecting Groups in Intermediate Synthesis
Some synthetic routes involve the preparation of protected intermediates such as tert-butoxycarbonyl (Boc)-protected amino esters before introducing the isobutylamino group. This approach allows for selective amination and facilitates purification.
- Protecting group: Boc (tert-butoxycarbonyl) is commonly used.
- Intermediate preparation: The Boc-protected ethyl 2-aminoacetate derivatives are reacted with isobutylamine to yield the target compound after deprotection.
This strategy is detailed in patent literature and provides a controlled pathway to the target compound with minimized side reactions.
Reaction Scheme Summary and Data Table
| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl 2-chloroacetate + Isobutylamine (15 eq) | Secondary/tertiary alcohol (e.g., isopropanol) or toluene | Reflux (~79) | ~5 | >90 | Excess amine used; reflux to ensure completion |
| 2 | Isolation of hydrochloride salt | HCl or HCl-saturated solvent | Ambient to mild heating | 1-2 | Quantitative | Direct salt formation or acid treatment post-reaction |
| 3 | Optional Boc protection/deprotection steps | Various (DCM, MeOH) | Ambient | Variable | High | For routes involving protected intermediates |
Purification and Product Isolation
The crude product is typically purified by:
- Crystallization: Using solvents such as ethanol or ethyl acetate.
- Filtration: To remove unreacted amines or side products.
- Drying: Vacuum drying to obtain pure this compound.
The use of water-miscible solvents in the reaction mixture aids in easier separation and higher purity of the final product.
Comparative Advantages of the Method
- High purity and yield: The use of secondary or tertiary alcohol solvents and excess isobutylamine leads to yields exceeding 90% with high purity.
- Mild reaction conditions: Moderate temperatures and reflux conditions prevent decomposition.
- Scalability: The method is suitable for industrial scale due to straightforward reaction setup and purification.
- Versatility: Protecting group strategies allow for modification and synthesis of related analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
